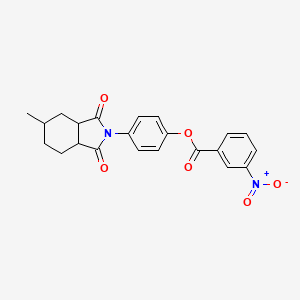![molecular formula C27H22ClN3O2S B11675442 3-(4-chlorophenyl)-2-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11675442.png)
3-(4-chlorophenyl)-2-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-CHLOROPHENYL)-2-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the chlorophenyl, methoxy, and pyridinylsulfanyl groups, contributes to its unique chemical properties and reactivity.
準備方法
The synthesis of 3-(4-CHLOROPHENYL)-2-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of the Methoxy Group: The methoxy group can be introduced through nucleophilic substitution reactions using methoxy-containing reagents.
Incorporation of the Pyridinylsulfanyl Group: The pyridinylsulfanyl group can be attached through thiol-ene reactions or other sulfur-based coupling reactions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
3-(4-CHLOROPHENYL)-2-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups, leading to the formation of corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It exhibits biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: The compound’s therapeutic potential is being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 3-(4-CHLOROPHENYL)-2-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit key enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects.
類似化合物との比較
Similar compounds to 3-(4-CHLOROPHENYL)-2-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE include other quinazolinone derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
- 4-CHLORO-2-(4-METHOXY-3-(PYRIDIN-2-YLSULFANYL)PHENYL)QUINAZOLIN-4-ONE
- 3-(4-CHLOROPHENYL)-2-(4-METHOXY-3-(PYRIDIN-2-YLSULFANYL)PHENYL)QUINAZOLIN-4-ONE
The uniqueness of 3-(4-CHLOROPHENYL)-2-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
特性
分子式 |
C27H22ClN3O2S |
|---|---|
分子量 |
488.0 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C27H22ClN3O2S/c1-33-24-14-9-18(16-19(24)17-34-25-8-4-5-15-29-25)26-30-23-7-3-2-6-22(23)27(32)31(26)21-12-10-20(28)11-13-21/h2-16,26,30H,17H2,1H3 |
InChIキー |
NKYARRSVNCKYIZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)CSC5=CC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11675361.png)


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675372.png)
![[(5E)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11675378.png)

![4-methyl-N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11675392.png)
![4-[({(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11675394.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675401.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675412.png)
![6-amino-4-(2-furyl)-3-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11675434.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11675437.png)
![ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11675441.png)
![3-chloro-5-(4-methylphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11675443.png)
